

An In-depth Technical Guide to Osmium Tetrachloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Osmium tetrachloride*

Cat. No.: *B155977*

[Get Quote](#)

This guide provides a comprehensive overview of **osmium tetrachloride** (OsCl_4), including its chemical identifiers, physical and chemical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identifiers and Physical Properties

Osmium tetrachloride is an inorganic compound of osmium and chlorine.^[1] It exists in two crystalline forms, a high-temperature orthorhombic polymorph and a low-temperature cubic polymorph.^{[1][2]} The compound is primarily used in the synthesis of other osmium complexes.
^[1]

Table 1: Chemical Identifiers for **Osmium Tetrachloride**

Identifier	Value	Reference(s)
CAS Number	10026-01-4	[1]
PubChem CID	4070891	[1]
EC Number	622-467-5	[1]
UN Number	2471	[1]
InChI Key	IHUHXSNGMLUYES-UHFFFAOYSA-J	[1]
CompTox Dashboard (EPA)	DTXSID30143075	[1]

Table 2: Physical and Chemical Properties of **Osmium Tetrachloride**

Property	Value	Reference(s)
Chemical Formula	OsCl ₄	[1]
Molar Mass	332.041 g/mol	[1]
Appearance	Red-black orthorhombic crystals	[1]
Density	4.38 g/cm ³	[1]
Melting Point	Decomposes at 323°C	[1]
Solubility in water	Reacts with water	[1]
Solubility	Soluble in hydrochloric acid	[1]

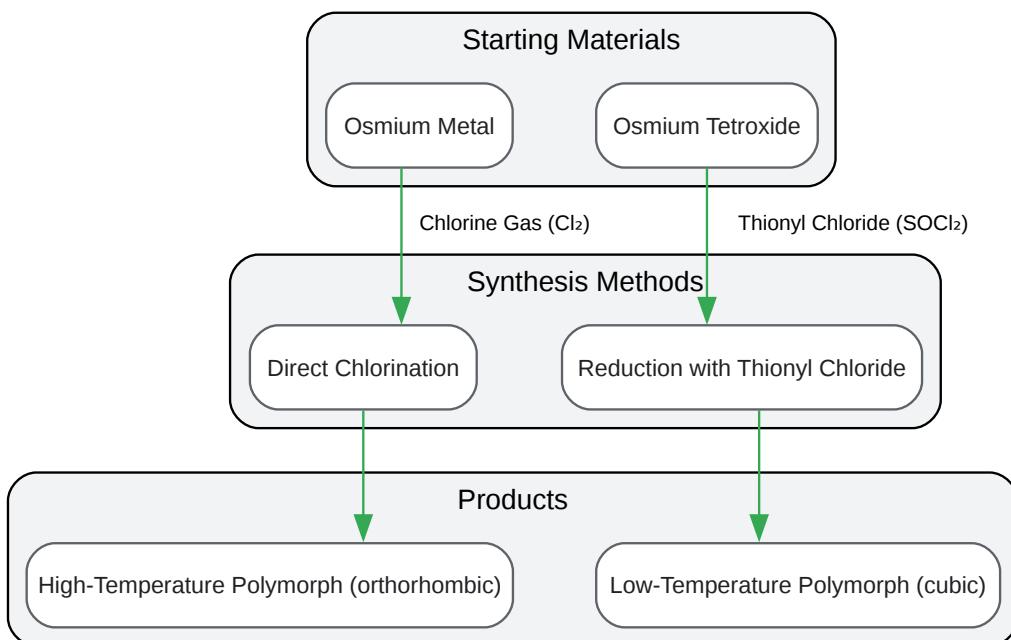
Synthesis of Osmium Tetrachloride

Osmium tetrachloride can be synthesized through two primary methods. While detailed, step-by-step experimental protocols are not readily available in publicly accessible literature, the general synthetic routes are described below.

This method, first reported in 1909, involves the direct chlorination of osmium metal to produce the high-temperature, reddish-black orthorhombic polymorph of **osmium tetrachloride**.[\[1\]](#)

Reaction: $\text{Os} + 2 \text{Cl}_2 \rightarrow \text{OsCl}_4$ ^[1]

General Procedure: The synthesis is achieved by passing chlorine gas over osmium metal at elevated temperatures. The precise conditions, such as temperature, pressure, and reaction time, would need to be optimized in a laboratory setting.


A brown, cubic polymorph of **osmium tetrachloride** can be formed by the reduction of osmium tetroxide (OsO_4) with thionyl chloride (SOCl_2).^[1]

Reaction: $\text{OsO}_4 + 4 \text{SOCl}_2 \rightarrow \text{OsCl}_4 + 2 \text{Cl}_2 + 4 \text{SO}_2$ ^[1]

General Procedure: This reaction involves treating osmium tetroxide with an excess of thionyl chloride. The reaction likely requires careful control of temperature and subsequent removal of volatile byproducts.

A logical workflow for the synthesis of **osmium tetrachloride** is depicted in the following diagram.

Synthesis Workflow for Osmium Tetrachloride

[Click to download full resolution via product page](#)

Caption: Synthesis routes for the two polymorphs of **osmium tetrachloride**.

Applications in Research and Development

The primary application of **osmium tetrachloride** is as a precursor for the synthesis of other osmium complexes.^[1] These complexes have various applications in catalysis and materials science.

Osmium tetrachloride is a key intermediate in the synthesis of a variety of organometallic osmium compounds.^[3] For instance, it can be used to prepare hexahaloosmate(IV) salts, such as $(\text{NH}_4)_2[\text{OsCl}_6]$, which are themselves versatile starting materials for other osmium complexes.^[3]

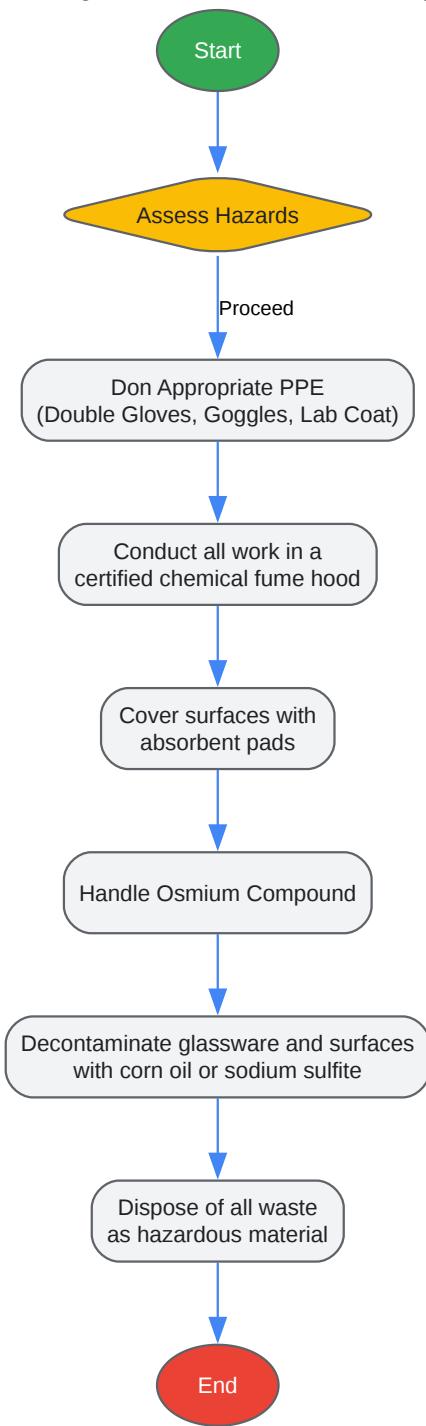
Example Reaction: The reduction of osmium tetroxide in the presence of hydrochloric acid yields hexachloroosmic acid, which can be isolated as its ammonium salt.^[3] This salt can then be used in further synthetic steps.

While direct applications of **osmium tetrachloride** in drug development are not widely documented, osmium-containing compounds, in general, have garnered interest for their potential biological activities. Osmium complexes have been investigated for their anticancer properties, with mechanisms of action that may involve interaction with DNA and proteins, leading to cytotoxic effects.^[2]

Notably, a polymer-supported osmium catalyst, derived from osmium tetroxide, has been successfully used in the industrial-scale synthesis of an intermediate for the anticancer drug camptothecin.^[4] This highlights the potential of osmium-based catalysts in pharmaceutical manufacturing. The development of such catalysts often involves the use of osmium salts, for which **osmium tetrachloride** can be a starting material.

Safety, Handling, and Experimental Protocols

Osmium compounds, including **osmium tetrachloride** and the highly volatile osmium tetroxide, are extremely toxic and must be handled with stringent safety precautions. The following protocols are based on established procedures for osmium tetroxide and should be adapted for **osmium tetrachloride**.


When handling **osmium tetrachloride**, the following PPE is mandatory:

- Gloves: Double-gloving with nitrile gloves is recommended.^[5]
- Eye Protection: Chemical splash goggles and a face shield.^[6]
- Lab Coat: A fully buttoned lab coat with sleeves extending to the wrists.^[6]
- Respiratory Protection: All work with **osmium tetrachloride** or its solutions must be conducted in a certified chemical fume hood.^[5]
- Storage: Store **osmium tetrachloride** in a sealed glass container within a secondary container, in a secure and refrigerated location, separate from incompatible materials like acids and bases.^[6]

- Handling: Prepare the smallest necessary amount of solution. Weighing should be done inside a chemical fume hood.[5] All work surfaces should be covered with plastic-backed absorbent pads.[5]
- Spill Cleanup: For small spills, cover the area with corn oil-soaked kitty litter, scoop the material into a sealed bag, and decontaminate the surface with an aqueous solution of sodium sulfite.[5]
- Waste Disposal: All osmium-contaminated materials are considered hazardous waste and must be disposed of according to institutional guidelines. To neutralize osmium tetroxide solutions before disposal, they can be treated with corn oil or an aqueous solution of sodium sulfide or sodium sulfite.[5]

The following diagram outlines a logical workflow for the safe handling of osmium compounds.

Safe Handling Workflow for Osmium Compounds

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of osmium compounds in a laboratory setting.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Always consult the Safety Data Sheet (SDS) and follow all institutional safety guidelines when handling chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. Osmium tetrachloride | 10026-01-4 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of an Anticancer Agent using an Environmentally-friendly catalyst | The University of Tokyo [u-tokyo.ac.jp]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Osmium Tetrachloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155977#osmium-tetrachloride-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com